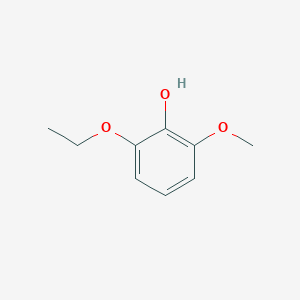

2-Ethoxy-6-methoxyphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methoxyphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-3-12-8-6-4-5-7(11-2)9(8)10/h4-6,10H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHPYZDWJKMTYLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801313410 | |

| Record name | 2-Ethoxy-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90534-95-5 | |

| Record name | 2-Ethoxy-6-methoxyphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90534-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801313410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethoxy 6 Methoxyphenol and Its Derivatives

Strategic Synthesis of 2-Ethoxy-6-methoxyphenol Architectures

The creation of the this compound scaffold can be achieved through several strategic pathways, including optimized reflux-based methods and the use of catalytic protocols.

Reflux-based synthesis is a common and effective method for preparing phenolic compounds. An improved process for the preparation of 2-ethoxyphenol (B1204887) involves the reaction of pyrocatechol (B87986) with diethyl sulfate (B86663) in the presence of aqueous sodium hydroxide (B78521) and toluene. The mixture is heated to 60-65°C and then brought to reflux. This method has been shown to produce 2-ethoxyphenol with high purity and good yield. tdcommons.org

Similarly, Schiff base derivatives of this compound can be synthesized under reflux conditions. For example, the reaction of 3-ethoxy-2-hydroxybenzaldehyde with aniline (B41778) in ethanol (B145695) under reflux yields (E)-2-ethoxy-6-[(phenylimino)methyl]phenol. Another example is the synthesis of (E)-2-[(6-Ethoxybenzothiazol-2-yl)iminomethyl]-6-methoxyphenol, which is achieved by reacting 2-hydroxy-3-methoxybenzaldehyde (B140153) and 6-ethoxybenzothiazol-2-amine in ethanol under reflux at 353 K for 5 hours, resulting in an 86% yield. nih.gov

The synthesis of 2-Ethoxy-6-[(methylimino)methyl]phenol is accomplished by reacting 2-hydroxy-3-ethoxybenzaldehyde with methylamine (B109427) in ethanol, followed by refluxing at 323 K for 2 hours, yielding yellow block-like crystals. researchgate.net Microwave-assisted synthesis has also been explored as a method to reduce reaction times compared to conventional refluxing. For instance, the Williamson ether synthesis of 1-ethoxydodecane (B3193551) was optimized using microwave irradiation, significantly shortening the reaction time from 65 minutes to 3 minutes while improving the yield. sacredheart.edu

Table 1: Reflux-Based Synthesis of this compound Derivatives

| Derivative | Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| (E)-2-[(6-Ethoxybenzothiazol-2-yl)iminomethyl]-6-methoxyphenol | 2-hydroxy-3-methoxybenzaldehyde, 6-ethoxybenzothiazol-2-amine | Ethanol | Reflux, 353 K, 5 h | 86% | nih.gov |

| 2-Ethoxy-6-[(methylimino)methyl]phenol | 2-hydroxy-3-ethoxybenzaldehyde, methylamine | Ethanol | Reflux, 323 K, 2 h | 76% | researchgate.net |

| (E)-2-ethoxy-6-[(phenylimino)methyl]phenol | 3-ethoxy-2-hydroxybenzaldehyde, aniline | Ethanol | Reflux | Not specified |

Catalytic methods offer an alternative and often more efficient route to this compound and its derivatives. A composite oxide catalyst, with niobium oxide as the main active component and co-catalysts such as vanadium, molybdenum, or cobalt, has been developed for the mono-etherification of pyrocatechol with ethanol to synthesize o-ethoxyphenol. This catalytic process can achieve a catechol conversion rate of 86.2% and a selectivity for o-ethoxyphenol of 95.7%. google.com

Palladium catalysis has been employed in an organometallic route to synthesize 2'-Hydroxy-6'-methoxyacetophenone from 3-methoxyphenol. This multi-step process involves the protection of the phenol (B47542), metallation, and a palladium-catalyzed reaction with acetyl chloride to yield the final product. researchgate.net Friedel-Crafts alkylations using a Lewis acid catalyst like hafnium triflate (Hf(OTf)4) have been studied for synthesizing methoxylated bisphenols, which are structurally related to this compound. diva-portal.org

Table 2: Catalytic Synthesis Approaches

| Product | Reactants | Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| o-Ethoxyphenol | Pyrocatechol, Ethanol | Composite oxide (Niobium oxide based) | Catechol conversion rate of 86.2%, o-ethoxyphenol selectivity of 95.7% | google.com |

| 2'-Hydroxy-6'-methoxyacetophenone | Protected 3-methoxyphenol, Acetyl chloride | Palladium | Organometallic route with good yield. | researchgate.net |

| Methoxylated Bisphenols | Benzylic alcohols, Phenols | Hf(OTf)4 (Lewis acid) | Degree of methoxylation affects yield and selectivity. | diva-portal.org |

Optimized Reflux-Based Synthetic Pathways

Synthesis of this compound Analogues and Functionalized Derivatives

The versatile scaffold of this compound allows for the synthesis of a wide range of analogues and functionalized derivatives through various chemical transformations.

Schiff bases derived from this compound are of significant interest in coordination chemistry. The condensation reaction of 3-ethoxy-2-hydroxybenzaldehyde with various amines leads to the formation of Schiff base ligands. For instance, the reaction with 2-aminophenol (B121084) yields 2-ethoxy-6-(((2-hydroxyphenyl)imino)methyl)phenol (EHPIMP). bohrium.com Similarly, reacting 2-ethoxy-6-[(2-isopropylaminoethylimino)methyl]phenol (HLb) with zinc iodide produces a dinuclear zinc complex. tandfonline.com The synthesis of (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol and (E)-4-bromo-2-ethoxy-6-{[(2-methoxyphenyl)imino]methyl}phenol has also been reported, with their structures confirmed by X-ray diffraction. researchgate.netresearchgate.net

Nucleophilic substitution reactions provide a powerful tool for the tailored derivatization of phenolic compounds. While direct nucleophilic substitution on the aromatic ring of this compound is not extensively documented, related chemistries on similar structures are well-established. For example, nucleophilic aromatic substitution on aryl halides with resorcinol (B1680541) derivatives is a common method for creating aryloxy phenols. mdpi.com The phenolic hydroxyl group of 2-ethoxy-6-[(E)-(phenylimino)methyl]phenol can undergo substitution to form ethers or esters.

Acid-mediated rearrangements offer a pathway to structurally complex aryl-substituted phenol derivatives. While specific examples starting from this compound are not prominent in the literature, analogous transformations on similar systems highlight the potential of this methodology. For instance, oxidopyrylium cycloadducts derived from maltol (B134687) can undergo acid-mediated rearrangements with agents like boron trichloride (B1173362) or methane (B114726) sulfonic acid to produce aryl-substituted 2-methoxyphenol (guaiacol) derivatives. nih.govrsc.orgresearchgate.net These types of rearrangements, such as the Cargill rearrangement, can be used to create complex cyclic systems. nih.gov

Enzymatic and Biocatalytic Approaches in Phenolic Compound Synthesis

The use of biocatalysis in the synthesis of phenolic compounds, including derivatives of this compound, represents a significant advancement toward green and sustainable chemistry. acs.org Enzymatic methods offer high selectivity (chemo-, regio-, and stereoselectivity) and operate under mild conditions, such as neutral pH and room temperature in aqueous media, which is crucial for the stability of both the starting materials and the resulting products. acs.org This approach circumvents the need for harsh reagents and complex protection-deprotection steps often required in traditional chemical syntheses of structurally complex polyphenolic derivatives. acs.orgnih.govrsc.org Enzymes such as oxidoreductases, transferases, and lyases are instrumental in catalyzing a wide array of reactions including oxidation, O-methylation, glycosylation, and acylation of phenolic substrates. acs.org

Oxidoreductase-Catalyzed Syntheses

Oxidoreductases, particularly laccases and peroxidases, are widely employed for the modification of phenolic compounds. These enzymes catalyze oxidation reactions that can lead to the formation of new C-O or C-C bonds, dimerization, or polymerization.

Laccases: Laccases are copper-containing oxidase enzymes that catalyze the single-electron oxidation of a broad range of phenolic compounds by reducing molecular oxygen to water. nih.gov This oxidation generates phenoxyl radicals, which can then undergo non-specific coupling reactions. nih.gov The process is fundamental in various natural biosynthetic pathways, such as lignin (B12514952) and melanin (B1238610) formation, and has been adapted for in vitro synthesis. nih.govresearchgate.net Laccases have been shown to effectively catalyze the polymerization of methoxyphenols, demonstrating their utility in modifying compounds with similar functionalities to this compound. nih.gov The enzyme's ability to use molecular oxygen as a green oxidant and its broad substrate variability make it a valuable tool for fine chemical synthesis. researchgate.net For instance, laccase from Trametes versicolor has been used for the oxidative polymerization of 4-fluoroguaiacol. nih.gov

Peroxidases: Peroxidases catalyze oxidation reactions in the presence of hydrogen peroxide (H₂O₂). A notable example is the use of microperoxidase-8 (MP8), a heme-containing fragment derived from horse-heart cytochrome c, for the synthesis of alkoxyphenols. pnas.orgresearchgate.net The MP8/H₂O₂ system has been shown to catalyze the alkoxylating dehalogenation of halophenols in alcoholic solvents. pnas.orgresearchgate.net This reaction directly yields valuable methoxy- and ethoxyphenol derivatives. For example, the reaction with 4-fluorophenol (B42351) in ethanol produces 4-ethoxyphenol (B1293792) as the principal dehalogenated product. pnas.orgresearchgate.net Similarly, conducting the reaction in methanol (B129727) with para-halophenols or 2-fluorophenol (B130384) results in the formation of 4-methoxyphenol (B1676288) and 2-methoxyphenol, respectively. pnas.orgresearchgate.net This method provides a direct enzymatic route to introduce methoxy (B1213986) and ethoxy groups onto a phenolic ring.

| Substrate | Solvent | Major Dehalogenated Product | Reference |

| 4-Fluorophenol | Ethanol | 4-Ethoxyphenol | pnas.org, researchgate.net |

| 4-Fluorophenol | Methanol | 4-Methoxyphenol | pnas.org, researchgate.net |

| 4-Chlorophenol | Methanol | 4-Methoxyphenol | pnas.org, researchgate.net |

| 4-Bromophenol | Methanol | 4-Methoxyphenol | pnas.org, researchgate.net |

| 2-Fluorophenol | Methanol | 2-Methoxyphenol | pnas.org, researchgate.net |

Table 1: Summary of Microperoxidase-8 (MP8)-Catalyzed Alkoxylating Dehalogenation of Halophenols.

Other Key Biocatalytic Strategies

Beyond direct oxidation, other enzyme classes offer powerful routes for the synthesis and modification of phenolic ethers.

Vanillyl Alcohol Oxidases (VAOs): VAOs are flavin-dependent oxidases typically involved in the breakdown of lignin-derived phenolic compounds. acs.org These enzymes selectively oxidize para-substituted phenols. acs.org Through enzyme engineering, the catalytic activity of VAOs has been expanded. For example, evolved variants of a VAO from Penicillium simplicissimum (recombinantly expressed in E. coli as EUGO DTT) have been developed for the efficient oxidative cleavage of para-acetoxy benzyl (B1604629) ethers under mild conditions, demonstrating a novel biocatalytic deprotection strategy. acs.org

Ene-Reductases: A novel biocatalytic approach for synthesizing phenolic compounds involves the aromatization of cyclohexanones. Researchers have utilized an ene-reductase from the thermophilic bacterium Thermus scotoductus to catalyze the dehydrogenation of cyclohexanone (B45756) rings, using molecular oxygen from the air to drive the reaction. chemistryviews.org This method, which can be performed with both wild-type and engineered enzymes, provides a clean and efficient pathway to a variety of substituted phenols from non-aromatic precursors. chemistryviews.org

Transferases for Functional Group Modification: The modification of hydroxyl groups on the phenolic ring is a common strategy for producing derivatives.

O-Methyltransferases (OMTs): These enzymes are crucial in the biosynthesis of many natural methoxylated phenols. For example, caffeate O-methyltransferase (COMT) catalyzes the methylation of caffeic acid to produce ferulic acid, a key precursor in vanillin (B372448) biosynthesis. mdpi.com This principle of enzymatic alkylation is directly relevant to the synthesis of methoxy- and ethoxy-substituted phenols.

Glycosyltransferases (GTs): These enzymes can attach sugar moieties to the hydroxyl group of phenols, enhancing their stability or modulating their properties. For instance, cyclodextrin (B1172386) glucanotransferase (CGTase) has been used to synthesize vanillin-α-D-glucoside and ethyl vanillin-α-D-glucoside through transglycosylation. koreascience.kr This demonstrates the potential for creating glycosylated derivatives of this compound.

| Enzyme Class | Specific Enzyme Example | Biocatalytic Reaction | Relevance to Phenolic Ether Synthesis | Reference |

| Oxidoreductase | Laccase (Trametes versicolor) | Phenol Oxidation/Polymerization | Modification of methoxyphenols | nih.gov, researchgate.net |

| Oxidoreductase | Microperoxidase-8 (MP8) | Alkoxylating Dehalogenation | Direct synthesis of methoxy- and ethoxyphenols | pnas.org, researchgate.net |

| Oxidoreductase | Vanillyl Alcohol Oxidase (VAO) | Ether Cleavage | Modification and deprotection of phenolic ethers | acs.org |

| Oxidoreductase | Ene-Reductase (Thermus scotoductus) | Aromatization of Cyclohexanones | Synthesis of substituted phenols from non-aromatic precursors | chemistryviews.org |

| Transferase | Caffeate O-Methyltransferase (COMT) | O-Methylation | Introduction of methoxy groups | mdpi.com |

| Transferase | Cyclodextrin Glucanotransferase (CGTase) | Transglycosylation | Synthesis of glycosylated phenol derivatives | koreascience.kr |

Table 2: Key Enzymes and Their Applications in the Synthesis of Phenolic Compounds and Their Derivatives.

Sophisticated Spectroscopic and Structural Elucidation of 2 Ethoxy 6 Methoxyphenol

High-Resolution Vibrational Spectroscopy for Molecular Structure

Vibrational spectroscopy provides profound insights into the molecular structure of 2-Ethoxy-6-methoxyphenol by probing the vibrational energy levels of its constituent atoms and functional groups.

Fourier-Transform Infrared (FT-IR) Spectral Analysis of Key Functional Groups

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups. The phenolic hydroxyl (-OH) group is expected to exhibit a broad absorption band in the region of 3200-3600 cm⁻¹, with the broadening attributable to intermolecular hydrogen bonding. The precise position of this band can be influenced by concentration and the solvent used.

The C-O stretching vibrations of the ether linkages (ethoxy and methoxy (B1213986) groups) and the phenolic hydroxyl group are anticipated to appear in the fingerprint region of the spectrum, typically between 1260 and 1000 cm⁻¹. Specifically, the aryl-alkyl ether C-O stretching vibrations are expected around 1250 cm⁻¹ and 1040 cm⁻¹, while the phenolic C-O stretching should be observable near 1200 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy and methoxy groups will appear in the 2850-2980 cm⁻¹ range. Aromatic C=C stretching vibrations within the benzene (B151609) ring typically result in several bands in the 1450-1600 cm⁻¹ region.

Table 1: Predicted FT-IR Spectral Data for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic -OH | O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H | C-H Stretch | 3000-3100 |

| Aliphatic C-H | C-H Stretch | 2850-2980 |

| Aromatic C=C | C=C Stretch | 1450-1600 |

| Aryl Ether | C-O Stretch | ~1250 |

| Alkyl Ether | C-O Stretch | ~1120 |

Raman Spectroscopy for Vibrational Mode Assignment

Raman spectroscopy, a complementary technique to FT-IR, provides information on the vibrational modes of a molecule. For this compound, the Raman spectrum would be expected to show strong bands for the non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, should be prominent in the spectrum, typically appearing in the 1000-1600 cm⁻¹ range. The C-H stretching vibrations, both aromatic and aliphatic, would also be visible but are generally weaker in Raman spectra compared to FT-IR. The C-O stretching vibrations of the ether groups would also be present. Studies on similar molecules like methoxyphenol isomers have shown distinct Raman bands that allow for their identification and structural characterization. thegoodscentscompany.comacs.org

Correlation of Experimental and Calculated Harmonic Vibrational Frequencies

In contemporary chemical analysis, a powerful approach for the detailed assignment of vibrational modes is the correlation of experimental FT-IR and Raman spectra with theoretical calculations based on methods like Density Functional Theory (DFT). researchgate.net For a molecule like this compound, DFT calculations, often employing a basis set such as B3LYP/6-311++G(d,p), can predict the harmonic vibrational frequencies. nih.gov

These calculated frequencies are typically scaled by an empirical factor to account for anharmonicity and the approximations inherent in the theoretical model, leading to a strong correlation with the experimental data. mdpi.com This correlation allows for a more confident and precise assignment of each observed band to a specific molecular vibration, including complex mixed vibrations in the fingerprint region. Research on structurally related compounds, such as (E)-2-ethoxy-6-[(2-methoxyphenylimino)methyl]phenol, has demonstrated the efficacy of this combined experimental and computational approach in elucidating their vibrational properties. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

NMR spectroscopy is an indispensable tool for determining the precise molecular architecture of organic compounds by probing the magnetic properties of atomic nuclei.

Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis

The ¹H NMR spectrum of this compound would provide detailed information about the number and environment of the hydrogen atoms in the molecule. The phenolic hydroxyl proton is expected to appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, but typically in the range of δ 5-8 ppm. The aromatic protons on the benzene ring would appear in the δ 6.5-7.5 ppm region. Due to the substitution pattern, these protons would exhibit a characteristic splitting pattern (doublets and triplets) governed by their coupling constants (J).

The protons of the ethoxy group (-OCH₂CH₃) would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a result of spin-spin coupling. The methoxy group (-OCH₃) protons would appear as a sharp singlet, typically around δ 3.8 ppm.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Protons | Multiplicity | Predicted Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |

|---|---|---|---|

| -OH | Singlet (broad) | 5.0 - 8.0 | - |

| Aromatic-H | Multiplet | 6.5 - 7.5 | ~7-9 |

| -OCH₃ | Singlet | ~3.8 | - |

| -OCH₂CH₃ | Quartet | ~4.1 | ~7 |

Carbon-13 (¹³C) NMR Spectral Elucidation of Carbon Frameworks

The ¹³C NMR spectrum of this compound provides information on the different carbon environments within the molecule. The aromatic carbons would resonate in the downfield region of the spectrum, typically between δ 110 and 160 ppm. The carbons bearing the oxygen substituents (C-O) would be the most downfield among the aromatic signals. The carbon of the methoxy group is expected around δ 55-60 ppm, while the methylene and methyl carbons of the ethoxy group would appear more upfield, at approximately δ 60-65 ppm and δ 14-16 ppm, respectively.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-O | 145 - 160 |

| Aromatic C-H | 110 - 125 |

| -OCH₃ | 55 - 60 |

| -OCH₂CH₃ | 60 - 65 |

Two-Dimensional NMR Techniques for Connectivity and Spatial Relationships

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. By spreading the NMR information across two frequency axes, these techniques resolve spectral overlap and reveal correlations between different nuclei, providing a detailed map of the molecule's covalent framework and spatial arrangement. Key 2D NMR experiments for this compound include COSY, HSQC, and HMBC. science.gove-bookshelf.deprinceton.edu

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled, typically those on adjacent carbon atoms. For this compound, COSY would show a correlation between the methyl and methylene protons of the ethoxy group (-O-CH₂-CH₃). It would also reveal correlations between the vicinal aromatic protons on the benzene ring, helping to confirm their relative positions. researchgate.net

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps direct, one-bond correlations between protons and the carbon atoms they are attached to. princeton.edu This is crucial for assigning the ¹³C signals based on the more easily assigned ¹H spectrum. For instance, the proton signal of the methoxy group (-OCH₃) would correlate with the methoxy carbon signal, and the aromatic protons would correlate with their respective aromatic carbon atoms. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC spectrum provides information about longer-range couplings, typically over two to three bonds (²JCH and ³JCH). princeton.edu This is arguably the most powerful experiment for piecing together the molecular structure. Key HMBC correlations for this compound would include:

Correlations from the methoxy protons to the C6 carbon and the C1 carbon (if numbering starts at the ethoxy-substituted carbon).

Correlations from the ethoxy methylene protons to the C1 carbon and the ethoxy methyl carbon.

Correlations from the phenolic hydroxyl proton to the adjacent aromatic carbons (C2 and C6, depending on numbering).

Correlations from the aromatic protons to neighboring and quaternary carbons, confirming the substitution pattern on the benzene ring. epo.org

Together, these 2D NMR techniques provide a comprehensive and definitive picture of the molecular connectivity of this compound.

Table 1: Expected 2D NMR Correlations for this compound

| Experiment | Correlating Nuclei | Structural Information Revealed |

|---|---|---|

| COSY | -OCH₂-CH₃ ↔ -OCH₂-CH₃ | Connectivity within the ethoxy group. |

| Aromatic H ↔ Aromatic H | Adjacent protons on the aromatic ring. | |

| HSQC | Aromatic C-H | Direct C-H one-bond correlations for all protonated carbons. |

| -OCH₃ C-H | Assignment of the methoxy carbon. | |

| -OCH₂CH₃ C-H | Assignment of the ethoxy carbons. | |

| HMBC | -OCH₃ protons ↔ C6 | Confirms methoxy group position. |

| -OCH₂CH₃ protons ↔ C2 | Confirms ethoxy group position. | |

| -OH proton ↔ C1, C6 | Confirms hydroxyl group position adjacent to substituents. |

Advanced Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is fundamental for determining the molecular weight of this compound and for deducing its structure through the analysis of its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Characterization

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like phenols. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the analyte molecules become charged, typically by protonation, forming a protonated molecular ion [M+H]⁺.

For this compound (C₉H₁₂O₃, Molecular Weight: 168.19 g/mol ), ESI-MS in positive ion mode would be expected to show a prominent peak at an m/z of 169.19, corresponding to the [M+H]⁺ ion. The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition from this measurement. Tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation. researchgate.net Common fragmentation pathways for such aromatic ethers involve the loss of alkyl groups. researchgate.netlibretexts.org

Table 2: Predicted ESI-MS/MS Fragmentation of this compound ([M+H]⁺, m/z 169.19)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Plausible Assignment |

|---|---|---|---|

| 169.19 | 154.17 | CH₃ (15) | Loss of a methyl radical from the methoxy group. |

| 169.19 | 141.16 | C₂H₄ (28) | Loss of ethene from the ethoxy group. |

| 169.19 | 123.10 | C₂H₅OH (46) | Loss of ethanol (B145695). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is ideally suited for the analysis of volatile and thermally stable compounds like this compound. acs.org In a typical GC-MS analysis, the sample is injected into the GC, where components are separated based on their boiling points and interactions with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization, EI) and detected. researchgate.net

GC-MS is highly effective for assessing the purity of a this compound sample. The resulting chromatogram will show a major peak corresponding to the target compound, with the retention time being a characteristic of the compound under the specific GC conditions. Any smaller peaks would indicate the presence of impurities. The mass spectrum of each peak can be compared against spectral libraries (like NIST) for identification. nist.govosha.gov Potential impurities could include starting materials, regioisomers (e.g., 3-Ethoxy-4-methoxyphenol), or byproducts from synthesis. smujo.id

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice for analyzing compounds that are not suitable for GC, such as non-volatile or thermally labile substances. researchgate.net It is particularly valuable for analyzing this compound within complex matrices, such as reaction mixtures, natural product extracts, or industrial formulations. nih.govpurdue.edu

The sample is first separated by a liquid chromatograph (often a high-performance liquid chromatograph, HPLC), and the eluent is introduced into the mass spectrometer, typically using an ESI source. nih.gov LC-MS can separate and identify a wide range of compounds in a single run. For instance, in monitoring a synthesis reaction, LC-MS could simultaneously track the consumption of reactants, the formation of this compound, and the appearance of any non-volatile byproducts or polymeric materials that would be missed by GC-MS. rsc.org

Electronic Spectroscopy (UV-Vis) and Tautomeric Equilibrium Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This absorption corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most prominent absorptions are due to π→π* transitions within the benzene ring and n→π* transitions involving the non-bonding electrons on the oxygen atoms.

Analysis of UV-Vis Absorption Spectra in Varied Solvent Environments

The position (λmax) and intensity of UV-Vis absorption bands are sensitive to the solvent environment. By recording the spectrum of this compound in a range of solvents with varying polarities (e.g., hexane, chloroform, ethanol, dimethyl sulfoxide), one can probe the interactions between the solute and solvent molecules. researchgate.net

Solvatochromism, the change in absorption spectrum with solvent polarity, can provide insights into the nature of the electronic transitions and the ground- and excited-state dipole moments. For phenols, the potential for hydrogen bonding with protic solvents like ethanol can significantly shift the absorption bands compared to aprotic solvents like hexane.

Furthermore, UV-Vis spectroscopy is a key technique for investigating tautomeric equilibria. nih.gov While this compound itself is expected to exist predominantly in the phenol (B47542) form, related compounds like Schiff bases derived from substituted phenols show significant tautomerism (phenol-imine vs. keto-amine forms) that is highly dependent on the solvent. researchgate.netacs.org Studies on these related compounds show that polar and hydrogen-bonding solvents can stabilize one tautomer over the other, leading to dramatic changes in the UV-Vis spectrum. researchgate.netnih.gov Analysis in different solvents allows for the characterization of these equilibria.

Table 3: Hypothetical UV-Vis Absorption Maxima (λmax) for this compound in Various Solvents

| Solvent | Polarity | Expected λmax (nm) for π→π* transition | Rationale |

|---|---|---|---|

| Hexane | Non-polar | ~275 nm | Represents the baseline absorption with minimal solvent interaction. |

| Chloroform | Moderately Polar | ~278 nm | Slight red shift due to increased solvent polarity. |

| Ethanol | Polar, Protic | ~282 nm | Significant red shift due to hydrogen bonding with the phenolic -OH and ether oxygens, stabilizing the excited state. researchgate.net |

| Dimethyl Sulfoxide (DMSO) | Polar, Aprotic | ~280 nm | Red shift due to high polarity, but may differ from ethanol due to the lack of hydrogen bond donation. nih.gov |

Compound Index

Spectroscopic Determination of Enol-Keto Tautomerism and Stability

The phenomenon of tautomerism is a fundamental concept in organic chemistry, involving the interconversion of constitutional isomers, most commonly through the migration of a proton. fiveable.me For phenolic compounds such as this compound, the relevant equilibrium is between the phenol (enol) form and its corresponding keto tautomer.

The enol form is characterized by the hydroxyl group (-OH) attached directly to the aromatic benzene ring. The keto form would involve the migration of the phenolic proton to a ring carbon, breaking the aromaticity and forming a cyclohexadienone structure. However, the energetic stability conferred by the aromatic system means that the equilibrium for simple phenols overwhelmingly favors the enol form.

Spectroscopic methods are definitive in confirming the predominant tautomeric form. In studies of related o-hydroxy Schiff base derivatives, which have a more complex tautomeric potential between enol-imine, keto-amine, and zwitterionic forms, the enol form is consistently identified as the most stable in the solid state and in various solvents. researchgate.netresearchgate.netresearchgate.netacs.org

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for the enol form. A key feature in related molecules is a broad absorption band in the 2000-3000 cm⁻¹ region, which is attributed to the O-H stretching frequency. researchgate.net This broadening is a result of strong intramolecular hydrogen bonding between the phenolic proton and a nearby acceptor atom, in this case, the nitrogen of an imine in Schiff bases or the oxygen of the methoxy group in 2-alkoxyphenols. researchgate.netnih.gov The absence of a strong carbonyl (C=O) stretch, which would be expected for the keto form, further confirms the dominance of the enol tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is also a powerful tool for identifying the tautomeric form. The signal for the phenolic proton (OH) typically appears as a sharp singlet at a characteristic downfield chemical shift. Its presence, along with the distinct aromatic proton signals, confirms the integrity of the aromatic ring and the enol structure.

UV-Visible Spectroscopy: Electronic absorption spectra, often analyzed with the aid of theoretical calculations like Time-Dependent Density Functional Theory (TD-DFT), can distinguish between tautomers. researchgate.netresearchgate.net Experimental UV-Vis spectra of related compounds in various solvents show absorption bands consistent with the calculated transitions for the enol form, with no significant absorptions appearing in the regions predicted for the keto form. researchgate.net

Table 1: Representative Spectroscopic Data for Phenol (Enol) Form in Related Guaiacol (B22219) and Schiff Base Derivatives This table presents typical data from related compounds, as specific experimental spectra for this compound were not found in the search results.

| Spectroscopic Technique | Key Feature | Typical Range/Value | Indication |

|---|---|---|---|

| IR Spectroscopy | ν(O-H) stretch | ~2000-3000 cm⁻¹ (broad) | Presence of hydroxyl group involved in strong intramolecular H-bond. researchgate.net |

| IR Spectroscopy | ν(C-O) stretch | ~1255 cm⁻¹ | Presence of phenolic C-O bond. researchgate.net |

| UV-Vis Spectroscopy | λmax | ~250-350 nm | Electronic transitions consistent with the π-system of the enol form. researchgate.net |

| Computational Chemistry | Relative Energy | Enol form is significantly more stable | Calculations on related Schiff bases show the enol tautomer is lower in energy than the keto form. acs.org |

X-ray Diffraction (XRD) for Solid-State Molecular Conformation and Packing

X-ray Diffraction (XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise molecular conformation, bond lengths, bond angles, and the arrangement of molecules within the crystal lattice, known as crystal packing. krossing-group.de This information is crucial for understanding the supramolecular assembly, which is governed by various intermolecular interactions.

Single Crystal X-ray Diffraction Analysis of this compound and its Co-crystals

A search of the available literature and crystallographic databases did not yield a specific single-crystal X-ray diffraction study for the parent compound, this compound. However, structural data for the closely related Schiff base derivative, 2-Ethoxy-6-[(methylimino)methyl]phenol , provides valuable insight into the probable solid-state conformation. researchgate.net

The analysis of this derivative reveals that, excluding the methyl groups, the non-hydrogen atoms are nearly coplanar. researchgate.net This planarity is stabilized by a strong intramolecular hydrogen bond. The molecular structure and crystallographic parameters for this derivative are detailed in Table 2.

Co-crystals are multi-component crystalline solids where the components (e.g., an active pharmaceutical ingredient and a co-former) are present in a defined stoichiometric ratio and interact via non-covalent forces, most commonly hydrogen bonding. semanticscholar.org The formation of co-crystals can modify physicochemical properties. While this compound possesses both hydrogen bond donor (hydroxyl) and acceptor (ether oxygens) sites suitable for co-crystal formation, no specific studies on its co-crystals were identified.

Table 2: Crystallographic Data for 2-Ethoxy-6-[(methylimino)methyl]phenol Data from a study by Ge et al. (2010). researchgate.net

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₀H₁₃NO₂ |

| Molecular Weight (Mᵣ) | 179.21 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.2986 (19) |

| b (Å) | 14.713 (3) |

| c (Å) | 7.0551 (15) |

| β (°) | 108.465 (8) |

| Volume (V) (ų) | 915.5 (3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Networks

Hydrogen bonds are critical directional interactions that dictate molecular conformation and crystal packing. In this compound, both intramolecular and intermolecular hydrogen bonds are expected to play significant roles.

Intramolecular Hydrogen Bonding: A prominent feature of 2-alkoxyphenols is the formation of an intramolecular hydrogen bond between the phenolic hydroxyl group and the oxygen atom of the adjacent alkoxy substituent. nih.govresearchgate.net In the case of this compound, this would be a five-membered ring if interacting with the ethoxy oxygen or a six-membered ring if interacting with the methoxy oxygen. Studies on guaiacol (2-methoxyphenol) confirm the presence of a strong O-H···O(methoxy) intramolecular hydrogen bond. researchgate.net This interaction contributes to the planarity of the molecule and influences the chemical properties of the phenolic proton. In the crystal structure of the derivative 2-Ethoxy-6-[(methylimino)methyl]phenol, a strong intramolecular O-H···N hydrogen bond is observed, which locks the molecular conformation. researchgate.net

Intermolecular Hydrogen Bonding: While strong intramolecular hydrogen bonds can satisfy the primary donor, weaker intermolecular interactions are crucial for building the three-dimensional crystal lattice. In the crystal packing of 2-Ethoxy-6-[(methylimino)methyl]phenol, molecules are linked into centrosymmetric dimers through weak C-H···O hydrogen bonds. researchgate.net This type of interaction, where a carbon-bound hydrogen acts as a donor and an oxygen atom acts as an acceptor, is common in the absence of stronger donors and acceptors for intermolecular linkage. Similar C-H···π interactions are also observed in the crystal packing of related methoxyphenol derivatives. iucr.org

Table 3: Potential Hydrogen Bonds in the Crystal Structure of this compound and its Derivatives

nih.govresearchgate.netresearchgate.netresearchgate.netiucr.org| Bond Type | Description | Significance | Reference Example |

|---|---|---|---|

| O-H···O (Intramolecular) | Between the phenolic -OH and the oxygen of the ortho-methoxy or ethoxy group. | Stabilizes molecular conformation, increases planarity. | |

| O-H···N (Intramolecular) | Between the phenolic -OH and the imine nitrogen in Schiff base derivatives. | Strong interaction that determines molecular conformation. | |

| C-H···O (Intermolecular) | Between an aromatic or aliphatic C-H and a phenolic or ether oxygen. | Links molecules into dimers or chains, contributing to crystal packing. | |

| C-H···π (Intermolecular) | Between a C-H bond and the π-system of an aromatic ring. | Contributes to the stabilization of the 3D crystal network. |

Hirshfeld Surface Analysis for Intermolecular Contacts in Crystal Packing

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.org The analysis maps various properties onto a surface defined by the region where the electron density of a molecule contributes more than that of all other molecules in the crystal. By generating two-dimensional fingerprint plots from this surface, the relative contributions of different types of intermolecular contacts can be quantified.

While a Hirshfeld surface analysis for this compound itself is unavailable, studies on analogous methoxyphenol derivatives provide a clear picture of the expected interactions. For instance, the analysis of 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol shows that the crystal packing is dominated by several key contacts. researchgate.netiucr.org

Table 4: Hirshfeld Surface Analysis Results for a Related Methoxyphenol Derivative, 2-(2,3-dihydro-1H-perimidin-2-yl)-6-methoxyphenol Data from a study by Daouda et al. (2020). researchgate.netiucr.org

| Interaction Type | Contribution to Hirshfeld Surface (%) | Description |

|---|---|---|

| H···H | 49.0% | Represents contacts between hydrogen atoms on adjacent molecules; the most abundant interaction. |

| H···C / C···H | 35.8% | Indicates C-H···π interactions between hydrogen atoms and the carbon atoms of aromatic rings. |

| H···O / O···H | 12.0% | Quantifies the contribution of hydrogen bonds involving oxygen atoms. |

Theoretical and Computational Chemistry of 2 Ethoxy 6 Methoxyphenol

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the electronic structure and geometry of molecular systems, including phenolic compounds like 2-Ethoxy-6-methoxyphenol. DFT calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of various molecular properties.

The initial step in the computational analysis of this compound involves geometry optimization, which aims to find the most stable three-dimensional arrangement of atoms in the molecule. This is typically performed for the molecule in the gas phase, representing an isolated state, and in various solvent environments to understand the effects of solvation on the molecular structure.

The Polarizable Continuum Model (PCM) is a popular implicit solvation model used for these calculations. researchgate.net In the PCM framework, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed within a cavity in this medium. This approach allows for the calculation of the solute-solvent interactions and their impact on the geometry and electronic properties of the molecule. For instance, studies on similar phenolic compounds have utilized the PCM model to investigate their energetic behavior in different solvents. researchgate.net

The geometry optimization process for this compound would involve calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. This provides key structural parameters such as bond lengths, bond angles, and dihedral angles in both the gas phase and in solution.

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A variety of functionals and basis sets have been employed in the study of related phenolic compounds, and a comparative analysis is often necessary to select the most appropriate level of theory.

Commonly used hybrid functionals include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91. researchgate.net These functionals incorporate a portion of the exact Hartree-Fock exchange, which can improve the accuracy of the calculations. The choice of basis set is also crucial, with Pople-style basis sets like 6-311G(d,p) and 6-311++G(d,p) being frequently used. researchgate.nettandfonline.comacs.org The inclusion of polarization functions (d,p) and diffuse functions (++) allows for a more flexible description of the electron density, which is important for accurately modeling systems with lone pairs and potential hydrogen bonding.

For this compound, a comparative study might involve optimizing the geometry and calculating key properties with different combinations of functionals and basis sets to assess their performance. The results would then be compared with available experimental data for similar molecules to validate the chosen computational method.

Table 1: Representative DFT Functionals and Basis Sets for Phenolic Compounds

| Functional | Basis Set | Key Features |

| B3LYP | 6-311G(d,p) | A widely used hybrid functional, often providing a good balance of accuracy and computational cost. The basis set includes polarization functions on heavy atoms (d) and hydrogen atoms (p). researchgate.net |

| B3LYP | 6-311++G(d,p) | This combination adds diffuse functions (++) to the basis set, which are important for describing anions and systems with diffuse electron density. tandfonline.comacs.org |

| B3PW91 | 6-311+G(d,p) | Another hybrid functional that has been used for studying the energetic behavior of phenolic compounds in solution. researchgate.net |

| CAM-B3LYP | 6-31G(d,p) | A long-range corrected hybrid functional, particularly suitable for calculating excitation properties and charge-transfer systems. jmaterenvironsci.com |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT that is used to study the excited states of molecules. faccts.de By applying TD-DFT, it is possible to calculate the vertical excitation energies, which correspond to the energy required to promote an electron from an occupied molecular orbital to an unoccupied one without a change in the molecular geometry. These calculations are instrumental in predicting the UV-Visible absorption spectra of molecules like this compound.

TD-DFT calculations are typically performed on the ground-state optimized geometry of the molecule. researchgate.net The results provide information about the wavelength of maximum absorption (λmax), the oscillator strength (a measure of the intensity of the transition), and the nature of the electronic transitions (e.g., from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO)). For related phenolic compounds, TD-DFT calculations have shown good agreement with experimental UV-Vis spectra. acs.org

For this compound, TD-DFT calculations would elucidate the electronic transitions responsible for its absorption of light and how these transitions are influenced by the solvent environment.

Comparative Analysis of DFT Functionals and Basis Sets

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Charge Transfer

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that provides insights into the reactivity and electronic properties of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com

The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that provides information about the molecule's chemical reactivity, kinetic stability, and optical properties. edu.krd A smaller HOMO-LUMO gap generally implies higher reactivity and easier electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen atoms of the methoxy (B1213986) and ethoxy groups, while the LUMO is likely to be distributed over the aromatic ring.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Phenolic Compound

| Orbital | Energy (eV) | Description |

| LUMO+1 | -1.0100 | Second Lowest Unoccupied Molecular Orbital |

| LUMO | -1.8307 | Lowest Unoccupied Molecular Orbital, indicates electron-accepting ability |

| HOMO | -5.5078 | Highest Occupied Molecular Orbital, indicates electron-donating ability |

| HOMO-1 | -5.8632 | Second Highest Occupied Molecular Orbital |

| HOMO-LUMO Gap | 3.6771 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability |

Note: The values in this table are illustrative and based on calculations for a similar compound, 10-benzyl-9-(3-ethoxy-4-hydroxyphenyl)acridine-1,8-dione. nih.gov

Intramolecular charge transfer (ICT) is a process where an electron is transferred from an electron-donating part of a molecule to an electron-accepting part upon electronic excitation. In this compound, the ethoxy and methoxy groups act as electron-donating groups, while the phenyl ring can act as an electron acceptor.

FMO analysis is crucial for understanding ICT. The spatial distribution of the HOMO and LUMO can reveal the direction of charge transfer. If the HOMO is localized on the donor part of the molecule and the LUMO is on the acceptor part, then the HOMO → LUMO transition will have a significant ICT character. This charge transfer can be influenced by the solvent polarity, with more polar solvents often stabilizing the charge-separated excited state.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

NBO analysis is particularly useful for quantifying intramolecular interactions, such as hyperconjugation and hydrogen bonding. For this compound, NBO analysis can provide insights into:

Hyperconjugative interactions: These are stabilizing interactions that involve the delocalization of electron density from a filled bonding or lone pair orbital to an empty antibonding orbital. For example, the interaction between the lone pairs of the oxygen atoms in the ethoxy and methoxy groups and the antibonding π* orbitals of the aromatic ring can be quantified.

Intramolecular hydrogen bonding: If a suitable hydrogen bond donor and acceptor are present and geometrically accessible, NBO analysis can help to identify and characterize this interaction. In this compound, an intramolecular hydrogen bond could potentially form between the hydroxyl hydrogen and the oxygen of the methoxy group.

The strength of these interactions is estimated by the second-order perturbation energy, E(2), which is calculated within the NBO framework. A higher E(2) value indicates a stronger interaction.

Quantification of Donor-Acceptor Interactions and Delocalization Energies

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugative interactions, and bonding in molecules. In this compound, the interactions between filled (donor) and empty (acceptor) orbitals lead to electron delocalization, which stabilizes the molecule. These interactions, quantified by the second-order perturbation energy, E(2), highlight the key electronic features of the molecule.

Furthermore, hyperconjugative interactions occur between the C-C and C-H bonds of the ethoxy and methoxy groups and the aromatic ring. For instance, the σ electrons of the C-C bond in the ethoxy group can be donated into the π* orbitals of the benzene (B151609) ring. While no specific E(2) values for this compound are available in the literature, studies on similar methoxyphenols and their derivatives provide a basis for understanding these interactions. amanote.comtandfonline.comresearchgate.net The stabilization energies from these interactions are crucial in determining the conformational preferences and reactivity of the molecule.

Table 1: Representative Donor-Acceptor Interactions and Second-Order Perturbation Energies (E(2)) for a Model Guaiacol (B22219) System

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP (O1) | π* (C2-C3) | ~5-10 |

| LP (O1) | π* (C5-C6) | ~2-5 |

| LP (O2) | π* (C1-C6) | ~15-25 |

| π (C2-C3) | π* (C4-C5) | ~15-20 |

| π (C4-C5) | π* (C1-C6) | ~10-15 |

Note: Data are hypothetical and based on typical values for related phenolic compounds. O1 is the hydroxyl oxygen, and O2 is the methoxy oxygen.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP is a visual representation of the total electron distribution on the surface of a molecule, with different colors indicating regions of varying electrostatic potential.

For this compound, the MEP map would reveal regions of negative potential (typically colored red or yellow) and positive potential (colored blue). The areas of negative potential are electron-rich and are susceptible to electrophilic attack, while the positive potential regions are electron-deficient and are prone to nucleophilic attack.

In this compound, the most negative regions are expected to be localized around the oxygen atoms of the hydroxyl, methoxy, and ethoxy groups due to their high electronegativity and the presence of lone pairs. researchgate.netresearchgate.netbohrium.com These sites are the most likely points for electrophilic attack. The hydrogen atom of the hydroxyl group would exhibit a region of high positive potential, making it the primary site for deprotonation and nucleophilic interaction. The aromatic ring itself will show a gradient of potential, influenced by the electron-donating effects of the substituents. This information is crucial for understanding the molecule's interaction with other chemical species. sci-hub.se

Prediction and Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to alter the properties of light passing through it, which is governed by the molecular hyperpolarizability (β). Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of organic molecules.

For this compound, the presence of electron-donating groups (hydroxyl, methoxy, and ethoxy) attached to a π-conjugated system (the benzene ring) suggests the potential for NLO activity. ajrconline.orgresearchgate.net These donor groups increase the electron density of the aromatic ring, facilitating intramolecular charge transfer (ICT) upon excitation by an electric field, which is a key requirement for a significant NLO response.

Table 2: Predicted Non-Linear Optical Properties for Substituted Phenols

| Compound | Dipole Moment (μ, Debye) | Average Polarizability (α, a.u.) | First Hyperpolarizability (β_tot, a.u.) |

| Phenol (B47542) | ~1.5 - 2.0 | ~60 - 70 | ~100 - 200 |

| Guaiacol | ~2.0 - 2.5 | ~80 - 90 | ~200 - 400 |

| This compound (Predicted) | ~2.5 - 3.0 | ~100 - 120 | ~400 - 600 |

Note: Values for this compound are estimations based on trends observed in related compounds.

Potential Energy Surface (PES) Scans for Conformational and Tautomeric Stability Landscapes

The three-dimensional structure of this compound is not rigid; the ethoxy and methoxy groups can rotate around their bonds to the aromatic ring. A Potential Energy Surface (PES) scan is a computational technique used to explore the different possible conformations of a molecule and their relative energies. gaussian.comreadthedocs.io By systematically changing specific dihedral angles and calculating the energy at each point, a map of the conformational landscape can be generated.

For this compound, the key dihedral angles to scan would be those defining the orientation of the methoxy and ethoxy groups relative to the benzene ring. The PES scan would reveal the most stable conformers (energy minima) and the energy barriers to rotation (transition states). researchgate.netsxu.edu.cn Intramolecular hydrogen bonding between the hydroxyl group and the adjacent methoxy or ethoxy oxygen atoms is expected to play a significant role in stabilizing certain conformations.

Tautomerism, the migration of a proton, is also a possibility for phenolic compounds, although the aromatic enol form is generally much more stable than any keto tautomers. A PES scan could also be used to investigate the energy landscape of potential tautomeric forms, confirming the overwhelming stability of the phenolic structure. tandfonline.com

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While quantum mechanical calculations provide detailed information about the static properties of a single molecule, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time, including its interactions with its environment. acs.orgmdpi.com MD simulations are particularly useful for studying the effects of solvent on the conformation and properties of a molecule.

An MD simulation of this compound in a solvent like water would reveal how the solvent molecules arrange themselves around the solute and how this solvation shell influences the solute's conformational flexibility. acs.orgnih.govcopernicus.org The hydrogen bonding interactions between the hydroxyl, methoxy, and ethoxy groups of this compound and water molecules would be explicitly modeled. These simulations can provide information on properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. acs.org This is crucial for understanding how the molecule behaves in a biological or industrial context where it is rarely in isolation.

Quantitative Structure-Property Relationship (QSPR) Modeling for Acid Dissociation Constants (pKa)

The acid dissociation constant (pKa) is a fundamental property of phenolic compounds, indicating their acidity. Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the structural or computational properties of molecules with their experimentally observed properties, such as pKa. acs.org

For predicting the pKa of this compound, a QSPR model would be developed using a dataset of related phenolic compounds with known pKa values. acs.orgum.sid-nb.info Various molecular descriptors, such as atomic charges, electrostatic potentials, and quantum chemical parameters, would be calculated for each molecule in the dataset. acs.orgneliti.comneliti.com Multiple linear regression or more advanced machine learning algorithms are then used to build a mathematical model that relates these descriptors to the pKa.

The electronic effects of the ethoxy and methoxy groups on the acidity of the phenolic hydroxyl group are key factors that would be captured by the descriptors in a QSPR model. Both are electron-donating groups, which are expected to increase the pKa (decrease the acidity) compared to phenol itself. The development of an accurate QSPR model would allow for a reliable prediction of the pKa of this compound without the need for experimental measurement.

Reaction Mechanisms and Pathways Involving 2 Ethoxy 6 Methoxyphenol

Oxidative Coupling Mechanisms of Substituted Phenols

Oxidative coupling reactions are fundamental to the transformation of phenolic compounds, leading to the formation of new carbon-carbon or carbon-oxygen bonds. For substituted phenols like 2-ethoxy-6-methoxyphenol, these reactions are often initiated by the removal of a hydrogen atom from the phenolic hydroxyl group, generating a phenoxy radical that can then undergo dimerization or polymerization.

Laccases are multi-copper oxidases that are known to catalyze the oxidation of a wide range of phenolic compounds, using molecular oxygen as the final electron acceptor. nih.govd-nb.infomdpi.com The enzymatic catalysis by laccase involves the oxidation of the phenolic substrate to a phenoxy radical. researchgate.net In the case of this compound, the laccase would facilitate the one-electron oxidation of the phenol (B47542) to its corresponding phenoxy radical.

The general mechanism for laccase-mediated oxidation is as follows:

The phenolic substrate binds to the active site of the laccase enzyme.

A single electron is transferred from the phenol to a copper atom in the enzyme's active site, forming a phenoxy radical and reducing the copper ion.

This process is repeated for a total of four substrate molecules, with the concomitant four-electron reduction of molecular oxygen to water. nih.gov

For a structurally similar compound, 2,6-dimethoxyphenol (B48157) (2,6-DMP), laccase-mediated oxidation has been shown to produce a symmetrical C-C linked dimer, 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol. researchgate.net This suggests that this compound would likely undergo a similar coupling reaction, leading to the formation of dimeric products. The exact nature of the resulting dimers would depend on the resonance distribution of the radical on the aromatic ring.

The formation of phenoxy radicals is a key step in the oxidative coupling of phenols. These radicals are generated through the abstraction of the hydrogen atom from the hydroxyl group. nih.gov In non-enzymatic systems, this can be achieved using various oxidizing agents, such as metal oxides (e.g., PbO2) or other chemical oxidants. capes.gov.br

Once the 2-ethoxy-6-methoxyphenoxy radical is formed, it is stabilized by resonance, with the unpaired electron delocalized over the aromatic ring. The resonance structures indicate that the radical character is highest at the ortho and para positions relative to the oxygen atom. Due to the substitution pattern of this compound, the para position is the most likely site for radical-radical coupling.

The dimerization process can proceed through different coupling modes, primarily para-para coupling, leading to the formation of a biphenyl (B1667301) structure. For instance, the oxidative coupling of 2,6-disubstituted phenols often results in p,p'-coupled products. google.com It is also possible for other coupling products to form, depending on the reaction conditions and the specific oxidant used. researchgate.net

| Reactant | Oxidizing Agent | Intermediate | Primary Product Type |

| This compound | Laccase/O₂ or Metal Oxides | 2-Ethoxy-6-methoxyphenoxy radical | Dimeric biphenyls |

| 2,6-Dimethoxyphenol | Laccase/O₂ | 2,6-Dimethoxyphenoxy radical | 3,3',5,5'-tetramethoxy-biphenyl-4,4'-diol researchgate.net |

Enzymatic Oxidative Coupling Pathways (e.g., Laccase-Mediated Processes)

Ether Cleavage and Demethylation Reactions

The alkoxy groups of this compound, the ethoxy and methoxy (B1213986) groups, can be cleaved under various conditions. Demethylation, the removal of the methyl group from the methoxy substituent, is a particularly important transformation in organic synthesis.

Acid-catalyzed cleavage of aryl ethers is a common method for converting them into phenols. mdpi.comnih.gov The mechanism typically involves the protonation of the ether oxygen, followed by nucleophilic attack by a halide ion (from acids like HBr or HCl) or another nucleophile present in the reaction mixture. This results in the cleavage of the carbon-oxygen bond of the ether. acs.org

In the case of this compound, selective cleavage of one of the alkoxy groups can be challenging. However, studies on the structurally similar 2,6-dimethoxyphenol have shown that selective cleavage of one methoxy group can be achieved. For example, a Friedel-Crafts acylation of 2,6-dimethoxyphenol in the presence of aluminum chloride at elevated temperatures resulted in the selective cleavage of one methoxy group. nih.gov A proposed mechanism suggests the formation of a complex with aluminum chloride that facilitates the departure of a methyl group. nih.gov It is plausible that a similar selective dealkylation could occur with this compound under appropriate acidic conditions. With 2,3- or 2,4-dimethoxybenzoic acids, it has been observed that only the methoxy group in the ortho position is demethylated. thieme-connect.com

| Substrate | Reagent | Conditions | Outcome |

| 2,6-Dimethoxyphenol | Propanoyl chloride, AlCl₃ | Elevated temperature | Selective cleavage of one methoxy group nih.gov |

| m-Methoxy Phenols | HBr, Acetic Acid | Reflux | Demethylation to m-aryloxy phenols nih.gov |

| 2,3-Dimethoxybenzoic acid | TMEDA, Fe powder, DMPU | 170 °C | Selective demethylation of the ortho-methoxy group thieme-connect.com |

Electrocatalytic methods offer a greener alternative to harsh chemical reagents for demethylation. acs.org Research on the electrochemical demethylation of 2-methoxyphenol on multi-walled carbon nanotube (MWCNT) electrodes has demonstrated the feasibility of this approach. acs.orgnih.gov The process involves the oxidation of the methoxyphenol at a specific potential, leading to the cleavage of the methyl group and the formation of a catechol-like species on the electrode surface. acs.orgnih.gov This occurs through a proton-coupled electron-transfer reaction. acs.org While this research focuses on a simpler molecule, the principles suggest that this compound could also be susceptible to electrocatalytic dealkylation, potentially with selectivity depending on the electrode material and reaction conditions.

Transition metal catalysts are widely used for the cleavage of ether bonds, particularly in the context of lignin (B12514952) valorization, where such linkages are abundant. rsc.org Catalytic systems based on palladium (Pd), nickel (Ni), and rhodium (Rh) have shown efficacy in the hydrogenolysis of aryl ethers. rsc.orgosti.gov The mechanism often involves the coordination of the metal to the aromatic ring, followed by oxidative addition into the C-O bond, and subsequent hydrogenolysis to cleave the ether and generate the corresponding phenol and alkane. For instance, Rh/C and Pt electrodes have been used for the hydrogenolysis of various aryl ethers. osti.gov Another approach involves the use of iron catalysts, such as Fe(acac)₃, in combination with a reducing agent. rsc.org These methods could potentially be applied to the selective cleavage of the ethoxy or methoxy group in this compound.

Electrocatalytic Demethylation on Carbon Electrodes

Hydrogenation and Hydrogenolysis Reactions

Hydrogenation and hydrogenolysis are key processes in the upgrading of biomass-derived compounds. For this compound, these reactions primarily target the aromatic ring and the ether linkages, leading to deoxygenation and saturation.

Electrocatalytic Hydrogenation (ECH) of Phenolic Aromatic Rings

Electrocatalytic hydrogenation (ECH) presents a promising and sustainable method for the upgrading of bio-oils under mild conditions, operating at temperatures typically below 80°C and at ambient pressure without the need for an external hydrogen source. researchgate.net Studies on alkoxyphenols, including those structurally similar to this compound, reveal that the primary reaction pathway involves aryl-ether bond cleavage to form a phenol intermediate, which is subsequently hydrogenated to cyclohexanol. researchgate.net

Research using Raney Nickel (Ra-Ni) as a catalyst has demonstrated its effectiveness in cleaving aryl-ether bonds in alkoxyphenols, followed by the hydrogenation of the resulting phenol. researchgate.netgoogle.com The size of the alkoxy group (e.g., methoxy vs. ethoxy) has been shown to have little effect on the reaction rate, indicating that the process is not significantly hindered by steric factors at the ether linkage. researchgate.net However, the position of the substituent relative to the hydroxyl group does influence the reaction's efficiency. google.com In a study involving a mixture of 2-ethoxyphenol (B1204887), guaiacol (B22219) (2-methoxyphenol), and 2-isopropoxyphenol, all three reactants were observed to form phenol, which was then further hydrogenated to cyclohexanol. researchgate.net This suggests a common reaction intermediate and pathway for these related compounds.

The efficiency of ECH can be influenced by the catalyst and reaction conditions. For instance, ruthenium supported on activated carbon cloth (Ru/ACC) has been utilized as a novel electrocatalyst for the hydrogenation of lignin-derived phenolic compounds like guaiacol and syringol. rsc.org The process generally leads to the production of cyclohexane (B81311) derivatives through complete deoxygenation. bohrium.com

Table 1: Products of Electrocatalytic Hydrogenation of Alkoxyphenols

| Starting Material | Primary Intermediate | Major Final Product | Catalyst | Reference |

| 2-Ethoxyphenol | Phenol | Cyclohexanol | Raney-Nickel | researchgate.net |

| Guaiacol (2-Methoxyphenol) | Phenol | Cyclohexanol | Raney-Nickel | researchgate.netresearchgate.net |

| 2-Isopropoxyphenol | Phenol | Cyclohexanol | Raney-Nickel | researchgate.net |

| Syringol (2,6-Dimethoxyphenol) | Methoxy-substituted phenols | Methoxycyclohexanol/Cyclohexanol | Raney-Nickel | researchgate.net |

This table is generated based on findings from studies on related alkoxyphenols, as direct data for this compound under these specific conditions was not available.

Deoxygenation and Structural Simplification Pathways in Bio-oil Upgrading

Bio-oil, derived from the pyrolysis of lignocellulosic biomass, is a complex mixture of oxygenated organic compounds, including alkoxyphenols like this compound. acs.orgmdpi.com Upgrading bio-oil to produce usable fuels and chemicals necessitates deoxygenation and structural simplification. acs.orgmdpi.com Catalytic hydrodeoxygenation (HDO) is a key technology for this purpose, aiming to remove oxygen and saturate unsaturated bonds. researchgate.netmdpi.com

The upgrading process for compounds like this compound involves the cleavage of C-O bonds in the ether and hydroxyl groups. mdpi.com The presence of both methoxy and ethoxy groups on the aromatic ring opens multiple pathways for hydrogenolysis. researchgate.net These reactions can lead to the formation of simpler phenols, which can then be further deoxygenated to aromatic hydrocarbons or hydrogenated to cycloalkanes. acs.orgualberta.ca The choice of catalyst is critical in directing the reaction towards desired products. For instance, sulfided catalysts are known to promote demethylation and demethoxylation reactions. acs.org

Complexation and Ligand-Metal Interaction Mechanisms

The phenolic hydroxyl and etheric oxygen atoms of this compound and its derivatives can act as coordination sites for metal ions, leading to the formation of stable complexes. This is particularly evident in Schiff base ligands derived from this compound.

Schiff Base Ligand Coordination with Divalent and Trivalent Metal Ions

Schiff bases derived from substituted salicylaldehydes, such as 3-ethoxysalicylaldehyde (B1293910) (a precursor to this compound derivatives), readily form complexes with a variety of divalent and trivalent metal ions. researchgate.netmahendrapublications.com These ligands are often bidentate or polydentate, coordinating with the metal ion through the imine nitrogen and the phenolic oxygen. scirp.orgscirp.org

For example, a Schiff base synthesized from 3-ethoxysalicylaldehyde and 3-nitroaniline (B104315) has been shown to form binuclear complexes with Co(II) and Cu(II). researchgate.net Similarly, Schiff bases derived from o-vanillin (2-hydroxy-3-methoxybenzaldehyde), which is structurally related to the core of this compound, form stable complexes with Mn(II), Co(II), Ni(II), Cu(II), and Cd(II). mahendrapublications.com The coordination typically involves the deprotonated phenolic oxygen and the azomethine nitrogen. scirp.org The resulting metal complexes can exhibit various geometries, including tetrahedral, octahedral, and square planar, depending on the metal ion and the ligand structure. mdpi.comresearchgate.net

Mechanistic Insights into Metal-Ligand Binding and Complex Stability

The stability of metal complexes with ligands derived from this compound is governed by several factors, including the nature of the metal ion and the ligand's donor atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, hard metal ions like Fe(III) prefer to bind with hard donor atoms like the phenolate (B1203915) oxygen, while softer metal ions have a higher affinity for softer donor atoms. nih.gov

The chelate effect plays a significant role in the stability of these complexes. ijcrt.org Polydentate Schiff base ligands form stable five- or six-membered chelate rings with the metal ion, which is entropically favored over coordination with monodentate ligands. nih.gov The stability of the complex is also influenced by the basicity of the ligand; bulkier or electron-donating groups can increase the basicity of the ligand and thus the stability of the complex. ijcrt.orgderpharmachemica.com

The pH of the solution is a critical parameter, as metal ions compete with protons for binding to the ligand. nih.gov The formation of the complex often involves the deprotonation of the phenolic hydroxyl group, and the stability constants (log K) are therefore pH-dependent. ijcrt.orgderpharmachemica.com Studies on similar phenolic ligands have shown that the stability of the complexes generally follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). derpharmachemica.com

Table 2: Stability Constants (log K) of Metal Complexes with Related Phenolic Ligands

| Metal Ion | Ligand | log K1 | log K2 | Solvent System | Reference |

| Cu(II) | Substituted thiocarbamidophenol (L1) | - | - | 65% ethanol-water | ijcrt.org |

| Co(II) | Substituted thiocarbamidophenol (L1) | - | - | 65% ethanol-water | ijcrt.org |

| Ni(II) | Substituted thiocarbamidophenol (L1) | - | - | 65% ethanol-water | ijcrt.org |

| Cd(II) | Substituted thiocarbamidophenol (L1) | - | - | 65% ethanol-water | ijcrt.org |

| Th(III) | Substituted pyrimidine (B1678525) (L1) | 8.45 | 7.05 | 70% Dioxane-water | derpharmachemica.com |

| Sm(III) | Substituted pyrimidine (L1) | 8.20 | 6.80 | 70% Dioxane-water | derpharmachemica.com |

| Nd(III) | Substituted pyrimidine (L1) | 7.95 | 6.55 | 70% Dioxane-water | derpharmachemica.com |

| Pr(III) | Substituted pyrimidine (L1) | 7.60 | 6.20 | 70% Dioxane-water | derpharmachemica.com |

This table presents data for structurally related phenolic ligands to illustrate general trends in metal complex stability. Specific stability constants for this compound complexes were not found in the search results.

Thermal Decomposition Pathways of Alkoxyphenols

The thermal decomposition of alkoxyphenols is a critical aspect of processes like pyrolysis. Studies on methoxyphenols, such as guaiacol, provide insight into the likely thermal decomposition pathways for this compound.

Research on the thermolysis of 2-methoxyphenol indicates that the initial and primary decomposition step involves the homolytic cleavage of the methoxy O–C bond, leading to the formation of a phenoxy radical and a methyl radical. acs.org This is followed by a cascade of reactions that can produce phenol, catechols, and various light hydrocarbons. rsc.orgrsc.org The presence of an ethoxy group in this compound would introduce an analogous pathway involving the cleavage of the ethoxy O-C bond.